BENZYL (S)-5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE

Chiral resolution Enantiomeric excess Process chemistry

Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate (CAS 1001401-61-1; molecular formula C14H20N2O2; molecular weight 248.32 g/mol) is a chiral 1,4-diazepane derivative bearing a benzyl carbamate (Cbz) protecting group and a stereogenic methyl substituent at the 5-position with (S) absolute configuration. The compound serves as a key process-related intermediate and impurity reference standard in the synthesis of the dual orexin receptor antagonist suvorexant (Belsomra®), a pharmaceutical treatment for insomnia.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B8218387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZYL (S)-5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1CCN(CCN1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m0/s1
InChIKeyDQUGXUOXPVSJFN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate: Chemical Identity, Chiral Configuration, and Suvorexant Intermediate Role


Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate (CAS 1001401-61-1; molecular formula C14H20N2O2; molecular weight 248.32 g/mol) is a chiral 1,4-diazepane derivative bearing a benzyl carbamate (Cbz) protecting group and a stereogenic methyl substituent at the 5-position with (S) absolute configuration . The compound serves as a key process-related intermediate and impurity reference standard in the synthesis of the dual orexin receptor antagonist suvorexant (Belsomra®), a pharmaceutical treatment for insomnia [1]. Its (S) stereochemistry is critical because suvorexant possesses a (7R) configuration, making the (S)-enantiomer of this intermediate the incorrect stereoisomer for the final drug substance. Consequently, this (S)-configured compound is primarily procured as a reference impurity standard (Suvorexant Impurity A) for analytical method development, method validation, and quality control applications within ANDA or commercial production settings [1].

Chiral Specificity in Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate: Why Substitution with Racemic or (R)-Enantiomer Forms Is Not Permissible


Procurement of benzyl 5-methyl-1,4-diazepane-1-carboxylate cannot be fulfilled by simple in-class substitution because the stereochemical configuration at the 5-position dictates distinct functional roles in drug synthesis impurity profiling and regulatory compliance. The (S)-enantiomer (CAS 1001401-61-1) is unequivocally designated as the off-target stereoisomer—i.e., a process-related impurity (Suvorexant Impurity A)—whereas the (R)-enantiomer (CAS 1001401-60-0) serves as the on-target chiral intermediate that directly enters the synthetic route to (R)-suvorexant . Racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate, though available as a precursor for chiral resolution, cannot be used as an analytical reference standard for impurity quantification without additional chiral separation [1]. Furthermore, alternative protecting groups (e.g., Boc) at the N1 position alter both the chromatographic retention behavior and the impurity profile, meaning they are not interchangeable for compendial or validated analytical methods developed around the Cbz-protected (S)-intermediate [2]. The implications are immediate: procuring the (R)-enantiomer in error leads to false-negative impurity assessments; procuring the racemate requires additional chiral resolution that carries quantifiable yield and enantiomeric excess trade-offs as documented in the patent literature [1].

Product-Specific Quantitative Evidence: Benzyl (S)-5-Methyl-1,4-Diazepane-1-Carboxylate Comparative Performance Data


Enantiomeric Excess in Chiral Resolution: (R)-TED Cocrystal Method Versus DBTA Diastereomeric Salt Method

Patent data demonstrates that resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate via cocrystal formation with (R)-TED yields the (R)-enantiomer with >99% enantiomeric excess (ee) after a single recrystallization, achieving a yield of approximately 25–30% [1]. By contrast, resolution via diastereomeric salt formation with DBTA furnished the (R)-enantiomer with only 93.4% ee at 18% yield (1.25 g scale), and a recrystallization-dependent escalation to 95.4% ee at a global yield of 19.8% (7.26 g scale), confirming that the (S)-enantiomer remains a significant contaminant (≥4.6%) even after DBTA-based resolution optimization [1]. For the procurement of (S)-enantiomer reference standards, these data underscore that the (S)-isomer is not a negligible background signal; when using (R)-enantiomer resolved by DBTA methods, residual (S) impurity may exceed 4.6%, whereas the (R)-TED method reduces (S)-contamination to below 1% [1].

Chiral resolution Enantiomeric excess Process chemistry

HPLC Resolution of (S)- and (R)-Enantiomers Using Chiral Stationary Phase for Intermediate Purity Determination

A validated HPLC method for the determination of the suvorexant key intermediate and its chiral isomer has been disclosed, employing a CHIRALPAK AD-H column under isocratic elution [1]. While explicit resolution factors (Rₛ) were not abstracted, baseline separation of the (R)- and (S)-enantiomers is demonstrated, allowing for the quantification of the (S)-isomer as an impurity in the (R)-intermediate [1]. This chromatographic orthogonalization is critical for procurement decision-making: users sourcing (S)-benzyl 5-methyl-1,4-diazepane-1-carboxylate as an impurity standard must verify that the chiral HPLC method achieves sufficient selectivity to separate the two enantiomers, as co-elution would render the standard analytically useless [1]. Prior art synthesis routes employing chiral HPLC for resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate are documented but are explicitly noted as unsuitable for industrial scale due to moderate throughput, high solvent consumption, elevated cost, and large waste generation, further reinforcing the value of pure pre-resolved (S)-enantiomer procurement rather than relying on ad hoc chiral separation [2].

Chiral HPLC Analytical method development Enantiomeric separation

Regulatory Impurity Designation: Suvorexant Impurity A Status and ANDA Reference Standard Applicability

Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate is formally designated as Suvorexant Impurity A by multiple reference standard suppliers, with characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) filing and quality-controlled (QC) commercial production [1][2]. This formal designation as a named impurity (Impurity A) directly contrasts with the (R)-enantiomer (Suvorexant Impurity 19 when in the N-benzyl form, CAS 1620097-06-4) and the racemic mixture (Suvorexant Impurity 11, CAS 217972-87-7), each carrying distinct impurity codes and analytical specifications [3][4]. The impurity classification framework identifies eight process-related impurities in suvorexant synthesis, six of which were described for the first time, establishing that the (S)-enantiomer is part of a systematically characterized impurity portfolio rather than an ad hoc contaminant [5]. For procurement, this means that selecting the correct impurity standard by CAS and stereochemical designation directly determines the validity of an ANDA impurity method; incorrect selection of Impurity 11 (racemic) or Impurity 19 (R-benzyl form) would result in method misidentification errors with regulatory consequences.

Impurity reference standard ANDA Pharmacopoeial traceability

N-Protecting Group Impact on Downstream Synthetic Utility: Cbz versus Boc Protection Strategy

The benzyl carbamate (Cbz) group in benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate distinguishes it from alternative intermediates bearing tert-butyl carbamate (Boc) protection (e.g., 4-Boc-5-methyl-1,4-diazepane or 1-Boc-5-methyl-1,4-diazepane-1,4-dicarboxylate). In the disclosed suvorexant synthetic route, the Cbz-protected intermediate is N-deprotected with HCl in EtOAc to afford the free 5-methyl-1,4-diazepane amine, which then undergoes further elaboration to the final drug substance [1]. Parallel routes using Boc protection require acidic conditions (e.g., TFA or HCl) that may compromise acid-sensitive intermediates or necessitate orthogonal protection strategies [2]. The choice between Cbz and Boc is not merely a matter of personal preference; Cbz deprotection proceeds under conditions distinct from those used for Boc removal, and the hydrogenolytic alternative available for Cbz (catalytic hydrogenation) provides an orthogonal deprotection pathway unavailable to Boc-protected analogs [3]. For procurement, this means that laboratories optimizing a Cbz-based suvorexant synthetic route cannot substitute a Boc-protected intermediate without revalidating the entire downstream deprotection and coupling sequence.

Protecting group strategy Synthetic intermediate Orthogonal deprotection

Commercially Offered Purity and Physicochemical Specifications Distinguishing (S)-Enantiomer from Racemate and (R)-Enantiomer

Commercially sourced benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate is routinely supplied at 97%+ purity (HPLC), with pricing and packaging graduated to support analytical method development (milligram to gram scale) . The corresponding (R)-enantiomer (CAS 1001401-60-0) is supplied at 97% purity as well, but the two are not interchangeable due to their opposite stereochemistry . Critically, the racemic form (CAS 217972-87-7) is supplied at 95% minimum purity and is designated as Suvorexant Impurity 11 rather than Impurity A . Physicochemical characterization data differentiate these forms: the (S)-enantiomer has predicted boiling point 373.9±35.0 °C, predicted density 1.081±0.06 g/cm³, and TPSA 41.570 Ų [1]. While these bulk physical properties are shared between enantiomers, the combination of CAS registry number uniqueness, stereochemical designation, and impurity code assignment provides a de facto differentiation framework that procurement must respect to avoid ordering errors.

Purity specification Certificate of Analysis Quality control

Procurement-Driven Application Scenarios for Benzyl (S)-5-Methyl-1,4-Diazepane-1-Carboxylate


Impurity Reference Standard for Suvorexant ANDA Method Validation and Quality Control Release Testing

This compound is used as Suvorexant Impurity A for analytical method development, method validation (AMV), and quality-controlled (QC) release testing during commercial suvorexant production [1]. The (S)-enantiomer serves as the chiral impurity marker in validated HPLC methods employing CHIRALPAK AD-H columns, enabling quantification of the undesired stereoisomer in (R)-suvorexant drug substance. Without a certified (S)-reference standard of known purity (≥97%), peak identification in impurity profiling is impossible, directly impacting ANDA submission readiness [2].

Chiral Resolution Process Development and Benchmarking of New Resolution Methodologies

Procurement of the (S)-enantiomer enables the quantitative benchmarking of new chiral resolution methods against established but suboptimal approaches. As documented, DBTA-based diastereomeric salt resolution leaves 2.3–4.6% (S)-enantiomer contamination at 93.4–95.4% ee, while the improved (R)-TED cocrystal method reduces (S)-contamination below 0.5% at >99% ee [1]. Laboratories developing novel resolution catalysts, chiral stationary phases, or enzymatic resolution methods require the pure (S)-enantiomer to establish calibration curves and validate ee quantification limits against these documented baselines [1].

Synthetic Route Scouting and Impurity Fate-and-Purge Studies for Generic Suvorexant Manufacturing

In the context of generic drug development, understanding impurity formation pathways is essential. The 2021 study identifying eight process-related impurities in suvorexant synthesis establishes the (S)-enantiomer as a critical process impurity requiring fate-and-purge tracking [1]. Procuring the pure (S)-intermediate allows spiking experiments at each synthetic step to quantify carryover and establish purge factors, thereby supporting the design of a control strategy that meets ICH Q3A thresholds and satisfies regulatory agency expectations for generic ANDA submissions [1].

Protecting Group Compatibility Assessment in Multi-Step Suvorexant Intermediate Synthesis

The Cbz protecting group in benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate offers orthogonal deprotection options (acidic HCl/EtOAc or hydrogenolytic conditions) unavailable to Boc-protected alternatives [1]. Laboratories evaluating synthetic route convergence—where other intermediates may bear acid-labile functionalities—can use the Cbz-protected (S)-enantiomer to test hydrogenolytic deprotection compatibility without disturbing Boc groups elsewhere in the molecule, enabling chemoselective protecting group manipulation strategies that simplify total synthesis [1][2].

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